molecular formula C44H59ClN4O14S2 B10818564 Spp-DM1

Spp-DM1

Cat. No.: B10818564
M. Wt: 967.5 g/mol
InChI Key: ZMOVORWFEGTIJA-UHFFFAOYSA-N
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Description

Spp-DM1 is a drug-linker conjugate used in antibody-drug conjugates (ADCs) for targeted cancer therapy. It consists of the potent microtubule-disrupting agent DM1 linked to an antibody via the SPP linker. This compound is designed to deliver the cytotoxic agent directly to cancer cells, minimizing damage to healthy cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spp-DM1 involves the conjugation of DM1 to an antibody through the SPP linker. The process typically includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar steps but on a larger scale, ensuring high purity and consistency. The process involves rigorous quality control measures to ensure the stability and efficacy of the final product .

Chemical Reactions Analysis

Types of Reactions

Spp-DM1 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include the free DM1 molecule and the antibody-linker complex .

Scientific Research Applications

Spp-DM1 has a wide range of applications in scientific research, particularly in the fields of:

Mechanism of Action

Spp-DM1 exerts its effects by binding to specific antigens on the surface of cancer cells. Upon binding, the ADC is internalized and transported to the lysosome, where the SPP linker is cleaved, releasing DM1. DM1 then binds to microtubules, disrupting their function and causing cell cycle arrest and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Spp-DM1 is unique due to its cleavable disulfide linker, which allows for the controlled release of DM1 within the target cell. This feature enhances its efficacy and reduces off-target effects compared to non-cleavable linkers .

Properties

Molecular Formula

C44H59ClN4O14S2

Molecular Weight

967.5 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 4-[[3-[[1-[(11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl)oxy]-1-oxopropan-2-yl]-methylamino]-3-oxopropyl]disulfanyl]pentanoate

InChI

InChI=1S/C44H59ClN4O14S2/c1-24-11-10-12-32(59-9)44(57)23-31(60-42(56)46-44)26(3)40-43(5,62-40)33(22-37(53)48(7)29-20-28(19-24)21-30(58-8)39(29)45)61-41(55)27(4)47(6)34(50)17-18-64-65-25(2)13-16-38(54)63-49-35(51)14-15-36(49)52/h10-12,20-21,25-27,31-33,40,57H,13-19,22-23H2,1-9H3,(H,46,56)

InChI Key

ZMOVORWFEGTIJA-UHFFFAOYSA-N

Canonical SMILES

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCSSC(C)CCC(=O)ON5C(=O)CCC5=O)C)C)OC)(NC(=O)O2)O

Origin of Product

United States

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